N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide
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Overview
Description
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide is a synthetic organic compound that has garnered interest due to its unique molecular structure and potential applications in various fields of scientific research, including chemistry, biology, and medicine. This compound features a fusion of multiple functional groups, including isoquinoline and thiophene rings, contributing to its intriguing chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide typically involves multi-step organic reactions. Commonly, the procedure begins with the preparation of the isoquinoline and thiophene precursors. The synthesis may involve a Friedel-Crafts acylation to introduce the acyl group, followed by cyclization reactions to form the isoquinoline ring. Subsequent steps involve the incorporation of the oxalamide functional group through amide coupling reactions using suitable reagents such as carbodiimides. Precise reaction conditions, including temperature control, pH adjustments, and specific catalysts, are crucial to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis procedures. Process optimization to enhance efficiency and cost-effectiveness would be critical. Automation, continuous flow reactions, and advanced purification techniques, such as chromatography and crystallization, could be employed to ensure consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the thiophene ring, leading to the formation of sulfoxides or sulfones under mild to strong oxidizing conditions.
Reduction: Reduction of the oxalamide moiety can occur, potentially resulting in the formation of amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions may take place at the aromatic rings, introducing various substituents based on the reagents and conditions employed.
Common Reagents and Conditions:
Oxidation Reagents: m-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products: Depending on the specific reactions and conditions, major products can include sulfoxides, sulfones, amine derivatives, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of heterocyclic compounds.
Biology: Research studies have explored its potential as a ligand for receptor binding studies, probing the interactions with various biological macromolecules.
Medicine: The compound’s unique structure makes it a candidate for drug discovery programs, especially in the development of novel pharmaceuticals targeting neurological disorders or as an anti-inflammatory agent.
Industry: In industrial applications, it may serve as an intermediate in the production of advanced materials or specialty chemicals.
Mechanism of Action
The mechanism by which N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide exerts its effects is closely linked to its interaction with specific molecular targets. The isoquinoline and thiophene moieties may interact with enzymes or receptors, modulating their activity. The oxalamide group can form hydrogen bonds, contributing to binding affinity and specificity. These interactions influence molecular pathways involved in signal transduction, metabolic processes, or gene expression, depending on the biological context.
Comparison with Similar Compounds
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(phenyl)ethyl)-N2-(2-ethylphenyl)oxalamide
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide
N1-(2-(isoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide
Uniqueness: N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide stands out due to its specific combination of functional groups. The presence of both the isoquinoline and thiophene rings introduces unique electronic and steric properties, making it a versatile candidate for various research applications. Its structural diversity allows for the exploration of multiple chemical reactions, offering a broader scope of study compared to similar compounds with fewer or different functional groups.
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Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(2-ethylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-2-18-8-5-6-11-21(18)27-25(30)24(29)26-16-22(23-12-7-15-31-23)28-14-13-19-9-3-4-10-20(19)17-28/h3-12,15,22H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADAMEZSZOXYEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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